2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its solid form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Substitution: Halogens, nucleophiles; often carried out in polar solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its ability to inhibit trypsin, a serine protease enzyme . By binding to the active site of trypsin, the compound prevents the enzyme from cleaving peptide bonds in proteins, thereby reducing protease activity . This inhibition can modulate various biological pathways and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
Aprotinin: Another trypsin inhibitor derived from bovine sources, used in similar applications.
Leupeptin: A protease inhibitor with a broader range of activity, including inhibition of cathepsins and calpains.
Nafamostat: A synthetic serine protease inhibitor with applications in anticoagulation and inflammation.
Uniqueness
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- is unique due to its spirocyclic structure and its derivation from human urine, which distinguishes it from other protease inhibitors . Its specific inhibition of trypsin and potential therapeutic applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVKSTFPQDVPJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC=C1)COC(OC2)C3=CC=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801001247 | |
Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80449-31-6, 80449-32-7, 80499-32-7 | |
Record name | Ulinastatin [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trypsin inhibitor (human urine urinastatin protein moiety) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801001247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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